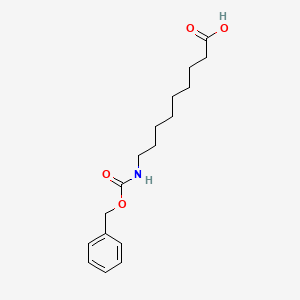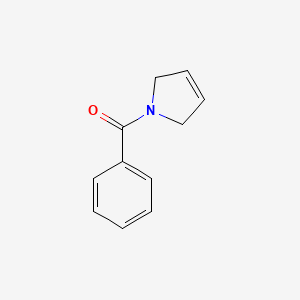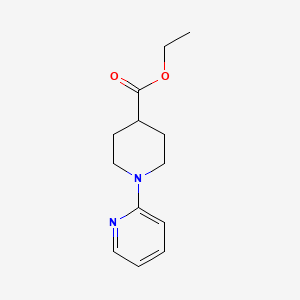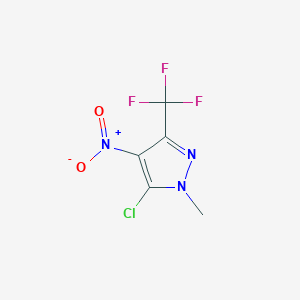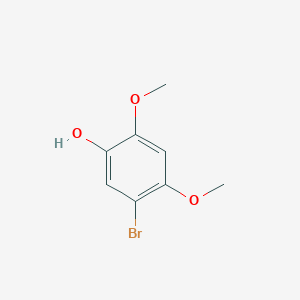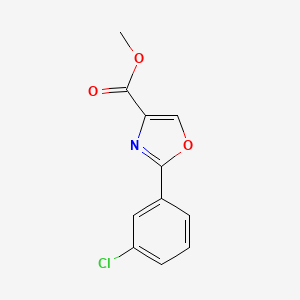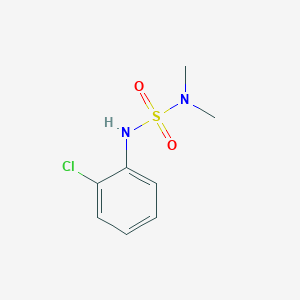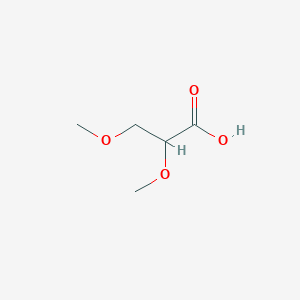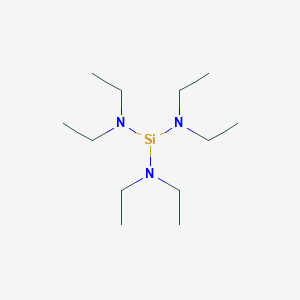
Tris(diethylamino)silane
描述
Tris(diethylamino)silane is an organosilicon compound with the chemical formula (Et₂N)₃SiH. It is a volatile siliconorganic compound that has gained attention due to its applications in various fields, particularly in the deposition of silicon-containing thin films. This compound is known for its high volatility and thermal stability, making it suitable for use in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes.
准备方法
Synthetic Routes and Reaction Conditions
Tris(diethylamino)silane can be synthesized through the reaction of diethylamine with silicon tetrachloride. The reaction typically involves the following steps:
Preparation of Diethylamine Lithium Salt: Diethylamine is reacted with an organolithium compound to form the lithium salt of diethylamine.
Reaction with Silicon Tetrachloride: The lithium salt of diethylamine is then reacted with silicon tetrachloride to produce this compound.
The reaction conditions often involve an inert atmosphere to prevent unwanted side reactions and are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the volatile and reactive nature of the compounds involved. The production process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Tris(diethylamino)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon dioxide (SiO₂) or other silicon-containing oxides.
Reduction: It can be reduced to form silicon hydrides.
Substitution: The diethylamino groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and ozone (O₃). The reactions are typically carried out at elevated temperatures to facilitate the oxidation process.
Reduction: Reducing agents such as hydrogen gas (H₂) or metal hydrides are used in reduction reactions.
Substitution: Substitution reactions often involve the use of organometallic reagents or halogenated compounds.
Major Products
The major products formed from these reactions include silicon dioxide, silicon hydrides, and various substituted silanes, depending on the specific reaction conditions and reagents used.
科学研究应用
Tris(diethylamino)silane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of silicon-containing compounds and materials. It is particularly useful in the deposition of silicon carbonitride and silicon oxynitride thin films.
Biology: The compound is used in the development of silicon-based biomaterials and coatings for medical devices.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.
Industry: this compound is widely used in the semiconductor industry for the deposition of silicon-containing thin films in the fabrication of electronic devices.
作用机制
The mechanism of action of tris(diethylamino)silane involves its ability to undergo surface reactions during deposition processes. In atomic layer deposition (ALD), the compound reacts with surface hydroxyl groups to form a silicon-containing layer. The diethylamino groups are released as by-products, and the silicon atom is incorporated into the growing film. The process is self-limiting, ensuring precise control over the thickness and composition of the deposited layer.
相似化合物的比较
Similar Compounds
Tris(dimethylamino)silane: Similar to tris(diethylamino)silane but with methyl groups instead of ethyl groups.
Bis(diethylamino)silane: Contains two diethylamino groups instead of three.
Diisopropylaminosilane: Contains isopropyl groups instead of ethyl groups.
Uniqueness
This compound is unique due to its specific combination of volatility, thermal stability, and reactivity. Compared to tris(dimethylamino)silane, it has a slightly different reactivity profile due to the presence of ethyl groups. This makes it suitable for specific applications where different reactivity or deposition characteristics are required.
属性
InChI |
InChI=1S/C12H30N3Si/c1-7-13(8-2)16(14(9-3)10-4)15(11-5)12-6/h7-12H2,1-6H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPIMEQCENSABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)[Si](N(CC)CC)N(CC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576370 | |
| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15730-66-2 | |
| Record name | N,N,N',N',N'',N''-Hexaethylsilanetriamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[Phenyl-[4-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B3048039.png)
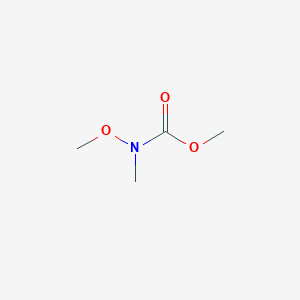
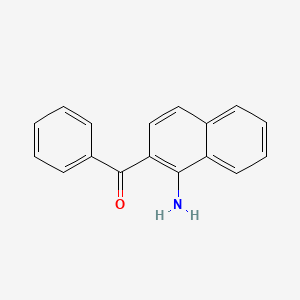

![2-(Methylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048047.png)
